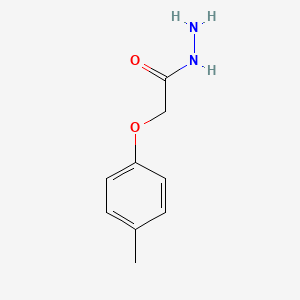

2-(4-Méthylphénoxy)acétohydrazide

Vue d'ensemble

Description

2-(4-Methylphenoxy)acetohydrazide (2-MPAH) is an organic compound, a derivative of acetohydrazide, which is a versatile reagent used in organic synthesis and biochemistry. It is a colorless, crystalline solid with a melting point of 140-142°C. The compound has a variety of applications in both scientific research and in laboratory experiments. In

Applications De Recherche Scientifique

Inhibition de la β-glucuronidase

2-(4-Méthylphénoxy)acétohydrazide: a été étudié pour son potentiel en tant qu'inhibiteur de la β-glucuronidase. Cette enzyme est impliquée dans l'hydrolyse des glucuronides, une étape cruciale dans le métabolisme de divers médicaments. Les inhibiteurs de la β-glucuronidase peuvent être utilisés pour moduler le métabolisme des médicaments et améliorer les profils pharmacocinétiques des médicaments .

Activité anticancéreuse

Les composés hydrazides, y compris This compound, ont été explorés pour leurs propriétés anticancéreuses. Ils peuvent agir comme des inhibiteurs de la prolifération, conduisant potentiellement au développement de nouveaux médicaments anticancéreux. Des recherches ont montré que certains dérivés d'hydrazides peuvent inhiber la croissance des cellules cancéreuses A549 .

Agents antibactériens et antifongiques

Le groupe hydrazide est connu pour ses activités antibactériennes et antifongiquesThis compound et ses dérivés peuvent être synthétisés pour cibler des souches bactériennes et fongiques spécifiques, contribuant au développement de nouveaux agents antimicrobiens .

Propriétés anti-inflammatoires et analgésiques

Ce composé a également été associé à des effets anti-inflammatoires et analgésiques. Il peut être utilisé pour concevoir de nouveaux médicaments qui aident à réduire l'inflammation et la douleur, ce qui est bénéfique dans diverses maladies chroniques .

Inhibition enzymatique pour la conception de médicaments

This compound: sert de composé clé dans la conception de médicaments en raison de sa capacité à inhiber diverses enzymes. Les inhibiteurs enzymatiques sont cruciaux dans le traitement des maladies où la régulation de l'activité enzymatique est nécessaire .

Organocatalyse

Dans le domaine de la chimie, This compound est utilisé en organocatalyse. Il peut catalyser diverses réactions organiques, ce qui est essentiel dans la synthèse de composés organiques complexes .

Safety and Hazards

The compound is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Related compounds have been studied for their inhibitory effects on β-glucuronidase , suggesting that this enzyme could be a potential target.

Mode of Action

It is known that the compound forms intermolecular n-h⋯o, n-h⋯n and c-h⋯o hydrogen bonds, creating infinite two-dimensional networks parallel to (001) . This suggests that the compound may interact with its targets through hydrogen bonding.

Biochemical Pathways

Related compounds have been shown to inhibit β-glucuronidase , an enzyme involved in the metabolism of glucuronides. This suggests that 2-(4-Methylphenoxy)acetohydrazide may affect pathways involving glucuronide metabolism.

Result of Action

The compound’s ability to form hydrogen bonds suggests that it may influence the structure and function of its targets .

Action Environment

It is known that the compound is solid at room temperature , which may influence its stability and efficacy.

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have anti-inflammatory and antioxidant activities . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-(4-Methylphenoxy)acetohydrazide in animal models. One study reported that a related compound showed significant anti-inflammatory effects at a dose of 100 mg/kg in mice .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-(4-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAPYOSQJTZYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351137 | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-39-9 | |

| Record name | (4-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

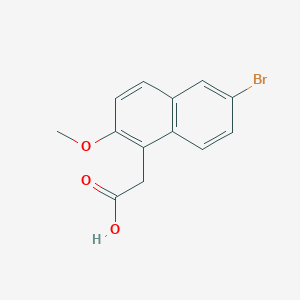

Feasible Synthetic Routes

Q1: What do we know about the crystal structure of 2-(4-Methylphenoxy)acetohydrazide and its derivatives?

A: Research indicates that 2-(4-Methylphenoxy)acetohydrazide and its derivatives tend to form intricate crystal structures stabilized by various intermolecular interactions. For instance, in the crystal structure of 2-(4-Methylphenoxy)acetohydrazide, the molecules are linked together through N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming infinite two-dimensional networks parallel to the (001) plane. [] This tendency to form hydrogen bonds suggests potential for interactions with biological targets possessing hydrogen bonding sites.

Q2: How does the structure of 2-(4-Methylphenoxy)acetohydrazide derivatives influence their crystal packing?

A: The presence of different substituents on the 2-(4-Methylphenoxy)acetohydrazide scaffold significantly influences the crystal packing arrangement. In N′-[(E)-4-Methoxybenzylidene]-2-(4-methylphenoxy)acetohydrazide, the two independent molecules in the asymmetric unit exhibit different dihedral angles between the 4-methoxyphenyl ring and the toluene ring, indicating flexibility in the molecule. [] This flexibility, along with the specific substituents, dictates the types and strengths of intermolecular interactions, ultimately affecting the overall crystal packing and potentially influencing physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)